molecular formula C25H23FN2O3 B2781615 N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850908-65-5

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2781615
CAS No.: 850908-65-5
M. Wt: 418.468
InChI Key: LZMQLFWERWPGNT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H23FN2O3 and its molecular weight is 418.468. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • CAS Number : 125971-96-2
  • Structure : The compound features a fluorophenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and offering therapeutic benefits in conditions like hyperlipidemia.
  • Receptor Binding : It exhibits affinity for certain receptors that modulate neurotransmitter release and neuronal signaling, suggesting a role in neuropharmacology.
  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits HMG-CoA reductase, impacting cholesterol biosynthesis
Receptor InteractionBinds to serotonin receptors, influencing mood and anxiety
Antioxidant PropertiesReduces oxidative stress markers in vitro
CytotoxicityExhibits selective cytotoxicity against certain cancer cell lines

Case Study 1: Lipid Metabolism

In a study examining the effects of this compound on lipid profiles in animal models, it was found to significantly reduce total cholesterol and triglyceride levels. This suggests potential applications in treating hyperlipidemia.

Case Study 2: Neuropharmacological Effects

Another study assessed the compound's impact on anxiety-like behaviors in rodent models. Administration of the compound resulted in reduced anxiety levels as measured by the elevated plus maze test. This indicates potential as an anxiolytic agent.

Case Study 3: Anticancer Activity

Preliminary data from cell line studies indicate that this compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity may be leveraged for developing targeted cancer therapies.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3/c1-17-5-2-3-6-18(17)15-28-14-13-21-22(25(28)30)7-4-8-23(21)31-16-24(29)27-20-11-9-19(26)10-12-20/h2-12H,13-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMQLFWERWPGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.